Product packaging for Benzyl 2,3-dibromopropanoate(Cat. No.:CAS No. 10288-11-6)

Benzyl 2,3-dibromopropanoate

Cat. No.: B086446
CAS No.: 10288-11-6
M. Wt: 321.99 g/mol
InChI Key: DEBQVGQAJKITBG-UHFFFAOYSA-N
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Description

Benzyl 2,3-dibromopropanoate (CAS 10288-11-6) is a chemical compound with the molecular formula C 10 H 10 Br 2 O 2 and a molecular weight of 321.99 g/mol . It is a versatile synthetic intermediate valued for its ability to participate in various reactions and synthetic pathways for the production of complex organic molecules . Its unique structure, featuring both benzyl ester and dibromide functional groups, makes it a valuable building block in organic chemistry . This compound can undergo a range of chemical transformations, such as nucleophilic substitution and elimination reactions, to generate diverse products with specific properties . In research, it is frequently employed as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . For instance, it has been utilized in the synthesis of aziridine-fused quinolin-2-ones, which are scaffolds of interest in medicinal chemistry . By strategically incorporating this compound into a synthetic route, researchers can modulate the reactivity and structural features of resulting molecules . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B086446 Benzyl 2,3-dibromopropanoate CAS No. 10288-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,3-dibromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQVGQAJKITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340047
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-11-6
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2,3 Dibromopropanoate and Its Ester Analogues

General Synthesis of 2,3-Dibromopropanoate Esters

The most common and direct route for synthesizing 2,3-dibromopropanoate esters is the electrophilic addition of bromine to the corresponding α,β-unsaturated acrylic acid esters. Alternatively, the parent 2,3-dibromopropanoic acid can be synthesized and subsequently esterified.

The addition of molecular bromine to the carbon-carbon double bond of an acrylic acid ester is a facile and high-yielding method for preparing 2,3-dibromopropanoate esters. The reaction proceeds by adding the acrylic acid ester to liquid bromine, often with temperature control to manage the exothermic reaction. google.com For instance, the synthesis of 2,3-dibromopropionic acid, the precursor for its esters, is achieved by adding acrylic acid dropwise to a slight excess of liquid bromine at a temperature between 20°C and 70°C. google.com The reaction is typically rapid and results in a melt of 2,3-dibromopropionic acid. google.com

This methodology can be extended to various esters of acrylic acid. While a direct synthesis for Benzyl (B1604629) 2,3-dibromopropanoate is not extensively detailed, the synthesis of its ethyl analogue, Ethyl 2,3-dibromopropanoate, is well-established and serves as a representative example. sigmaaldrich.comlookchem.comsigmaaldrich.com The bromination of ethyl acrylate (B77674) would proceed in a similar fashion to that of acrylic acid. The use of solvents like dichloromethane, diethyl ether, or chloroform (B151607) can help to control the reaction temperature and prevent the formation of by-products. sciencemadness.org It has been noted that brominating an ester of acrylic acid can be a better method than brominating the acid itself, especially if the resulting ester is the desired final product. sciencemadness.org

The kinetics of bromine addition to acrylic acid in an aqueous solution have been studied, confirming the reactivity of the double bond towards bromination. researchgate.net This fundamental reaction underpins the synthesis of the entire class of 2,3-dibromopropanoate esters.

Table 1: Examples of Bromination Reactions for 2,3-Dibromo Propanoic Acid & Esters

Starting Material Brominating Agent Reaction Conditions Product Yield Reference
Acrylic Acid Liquid Bromine Dropwise addition at 20-70°C 2,3-Dibromopropanoic Acid High google.com
Acrylic Acid Bromine in Dichloromethane Mildly exothermic 2,3-Dibromopropanoic Acid Good sciencemadness.org

Beyond the direct bromination of acrylates, alternative routes to 2,3-dibromopropanoate esters exist. One significant method involves a two-step process: the synthesis of 2,3-dibromopropanoic acid followed by its esterification. The acid itself is readily prepared from acrylic acid and bromine. google.com This intermediate can then be converted to the corresponding benzyl ester. Although a specific procedure for Benzyl 2,3-dibromopropanoate is not provided in the search results, general esterification methods, such as Fischer esterification (reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst), can be applied.

Another preparative route involves the conversion of 2,3-dibromopropanoic acid into a more reactive derivative, such as an acyl chloride. For example, 2,3-dibromopropionyl chloride can be prepared by treating 2,3-dibromopropionic acid with a chlorinating agent like thionyl chloride. google.com This acyl chloride can then be reacted with benzyl alcohol to yield this compound. This method is analogous to the synthesis of Benzyl 2-bromopropionate from 2-bromopropionyl chloride and benzyl alcohol. prepchem.com

For certain substrates, particularly aromatic ones, radical bromination can be employed to synthesize dibromo esters. orgsyn.org Additionally, methods involving lithium-halogen exchange have been developed for generating ester dianions from α,α-dibromo esters, which can then be used in further synthetic transformations. orgsyn.org

Stereoselective Synthesis of Enantiopure 2,3-Dibromopropanoate Derivatives

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for applications where stereochemistry is critical, such as in the pharmaceutical industry.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents during the synthesis. mdpi.commdpi.com For the synthesis of chiral 2,3-dibromopropanoate derivatives, an asymmetric bromination of the parent acrylate ester would be a direct approach. While specific examples for this compound were not found, the principles of asymmetric catalysis are broadly applicable. For instance, Co(II)-based metalloradical catalysis has been used for the asymmetric radical cyclopropanation of alkenes, demonstrating how chiral metal complexes can induce high enantioselectivity in reactions involving double bonds. nih.gov A similar strategy could potentially be developed for the asymmetric bromination of benzyl acrylate using a chiral Lewis acid or a chiral bromine source.

Another strategy involves using a chiral auxiliary. In this approach, the achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed. This "temporary stereocentre approach" has been successfully used in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes via a sequence of aldol, cyclopropanation, and retro-aldol reactions. rsc.org

When a synthesis produces a 50:50 mixture of two enantiomers (a racemic mixture), a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.orgchemconnections.org Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

This is commonly done by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgchemconnections.org For instance, a racemic mixture of 2,3-dibromopropanoic acid could be reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can then be separated by fractional crystallization. After separation, the addition of a strong acid would regenerate the pure enantiomers of 2,3-dibromopropanoic acid, which could then be esterified to give enantiomerically pure this compound.

Kinetic resolution is another method where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. wikipedia.org Enzymatic reactions, often using lipases, are particularly effective for kinetic resolutions, for example, in the enantioselective acylation of racemic alcohols. wikipedia.orgnih.gov

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers from a racemic mixture. ymcamerica.com This method avoids the need for chemical derivatization into diastereomers. The separation is achieved by using a chiral stationary phase (CSP) in the chromatography column. hplc.euelementlabsolutions.com

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector of the CSP. elementlabsolutions.com Because these complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer in the column, while the other elutes more quickly, thus achieving separation. elementlabsolutions.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type phases being very common. hplc.euelementlabsolutions.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for successful separation and is often determined through a screening process. ymcamerica.com Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the pure enantiomers. ymcamerica.comhplc.eu This technique is ideal for obtaining small amounts of pure chiral isomers, particularly during the early phases of pharmaceutical development. ymcamerica.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Example Typical Applications Reference
Polysaccharide-based Cellulose or Amylose derivatives Broad range of chiral compounds, suitable for scale-up elementlabsolutions.com
Pirkle-type 3,5-dinitrobenzoyl phenylglycine NSAIDs, agricultural compounds, β-blockers hplc.eu
Cyclodextrin-based β-cyclodextrin derivatives Chiral drugs, positional isomers mdpi.com

Resolution of Racemic Mixtures

Enzymatic Resolution Techniques

Enzymatic resolution has emerged as a powerful and highly selective method for the synthesis of enantiomerically pure compounds, including esters of 2,3-dibromopropanoic acid. This biocatalytic approach leverages the stereoselectivity of enzymes, most notably lipases, to differentiate between the enantiomers of a racemic mixture. The process, known as kinetic resolution, involves the preferential transformation of one enantiomer, allowing for the separation of the unreacted, enantiopurified substrate from the product. This technique is particularly advantageous due to its mild reaction conditions, high enantioselectivity, and environmental compatibility compared to traditional chemical methods.

The kinetic resolution of racemic esters, including analogues of this compound, is typically achieved through enzyme-catalyzed hydrolysis or transesterification. In hydrolysis, the enzyme selectively catalyzes the conversion of one ester enantiomer into the corresponding carboxylic acid, which can then be separated from the unreacted ester. Conversely, in transesterification, the enzyme selectively acylates one enantiomer of a racemic alcohol or esterifies one enantiomer of a racemic acid in the presence of an acyl donor or an alcohol, respectively.

Lipases are the most extensively used enzymes for these resolutions due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. Among the most effective are lipases from Candida antarctica (particularly Lipase (B570770) B, often immobilized as Novozym 435), Pseudomonas cepacia (now classified as Burkholderia cepacia), and Candida rugosa. The choice of enzyme, solvent, acyl donor (in transesterification), temperature, and water content can significantly influence the reaction's conversion rate and enantioselectivity (expressed as the enantiomeric ratio, E).

While specific research on the enzymatic resolution of this compound is not extensively documented in publicly available literature, significant research has been conducted on its structural analogues, particularly α-haloesters. The findings from these studies provide valuable insights into the potential methodologies for the enantioselective synthesis of chiral 2,3-dibromopropanoate esters.

For instance, studies on the kinetic resolution of α-halo esters using Candida antarctica lipase B (CALB) have demonstrated high efficiency and enantioselectivity. rsc.orgmdpi.com This enzyme is well-regarded for its versatility in resolving a wide range of chiral compounds. mdpi.com Similarly, lipases from Pseudomonas cepacia and Candida rugosa have been successfully employed in the kinetic resolution of various substituted esters, including those with halogen atoms. nih.govsci-hub.senih.gov

The research findings for the enzymatic resolution of ester analogues of this compound are summarized in the following tables. These tables detail the substrates, the enzymes used, the reaction conditions, and the key outcomes of the resolution, such as conversion rates and the enantiomeric excess (e.e.) of the products and the remaining substrates.

Table 1: Lipase-Catalyzed Kinetic Resolution of α-Halo Ester Analogues

SubstrateEnzymeReaction TypeSolventAcyl Donor/NucleophileTemp (°C)Conversion (%)Product e.e. (%)Substrate e.e. (%)Enantiomeric Ratio (E)
Ethyl 2-chloropropionateCandida cylindracea lipase (CCL)HydrolysisAqueous bufferWaterRT~50>95 (Acid)>95 (Ester)High
Racemic α-methyl phenylalanine amideAmidase from Microbacterium sp.HydrolysisAqueousWaterN/A~50>99 (Acid)>99 (Amide)High
Dimethyl 1-butyryloxy-1-carboxymethylphosphonateCandida rugosa lipaseHydrolysisAqueous bufferWater3749>98 (Hydroxyphosphonate)N/A35.7
Dibutyl 1-butyryloxy-1-carboxymethylphosphonateBurkholderia cepacia lipaseHydrolysisAqueous bufferWater373558 (Hydroxyphosphonate)N/A8.6

Note: "RT" denotes room temperature; "N/A" indicates data not available in the cited sources. Data is compiled from analogous resolutions and demonstrates the applicability of the technique.

Table 2: Influence of Reaction Conditions on Enantioselectivity

SubstrateEnzymeSolventAdditiveKey Finding
2-(p-chlorophenoxy)acetic acid ethyl esterCandida rugosa lipaseAqueous bufferDimethyl sulfoxide (B87167) (DMSO)Enhanced enantioselectivity compared to isopropanol.
2-n-butyl-2-(p-chlorophenoxy)acetic acid ethyl esterCandida rugosa lipaseAqueous bufferDMSOOpposite enzymatic enantiopreference observed with DMSO vs. isopropanol.
Various primary 2-methyl-substituted alcoholsPseudomonas cepacia lipaseOrganic solventsNoneEnantioselectivity is highly dependent on the substrate structure, with 3-aryl-2-methylpropan-1-ols showing the highest E values.
Racemic 1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY lipaseToluene/[EMIM][BF4]Isopropenyl acetateThe two-phase system with an ionic liquid yielded high enantiomeric excess of the product.

Note: This table highlights qualitative findings from various studies on factors affecting enzymatic resolutions.

The data presented in these tables underscore the potential of enzymatic kinetic resolution as a viable method for producing enantiomerically enriched forms of this compound and its analogues. The high enantioselectivities achieved for structurally similar α-halo esters suggest that with appropriate screening of enzymes and optimization of reaction conditions, this methodology can be effectively applied.

Reactivity and Diverse Chemical Transformations of Benzyl 2,3 Dibromopropanoate

Nucleophilic Substitution Reactions

The carbon-bromine bonds in Benzyl (B1604629) 2,3-dibromopropanoate are polarized, rendering the carbon atoms electrophilic and thus prime targets for nucleophiles. This reactivity is the foundation for its use in constructing a range of molecular frameworks through nucleophilic substitution mechanisms.

Formation of Aziridine (B145994) Derivatives

The reaction of vicinal dihalides with primary amines is a known method for synthesizing aziridines, which are valuable three-membered nitrogen-containing heterocycles. This transformation occurs via a sequential double nucleophilic substitution. While many simple vicinal dihalides tend to undergo undesired elimination reactions with primary amines, the electronic properties of substrates like Benzyl 2,3-dibromopropanoate can favor the cyclization pathway. nih.gov

When this compound is treated with two equivalents of a primary amine, such as benzylamine (B48309) or phenylethylamine, in the presence of a base, an aziridine derivative is formed. The reaction proceeds in two steps:

Intermolecular Substitution: The primary amine acts as a nucleophile, attacking one of the electrophilic carbons and displacing the first bromide ion. This forms a 2-bromo-3-amino propanoate intermediate.

Intramolecular Cyclization: The nitrogen atom of the newly introduced amino group, now part of the same molecule, acts as an internal nucleophile. It attacks the adjacent carbon, displacing the second bromide ion and closing the three-membered aziridine ring. A base is required to neutralize the hydrogen bromide generated during the reaction.

The general reaction scheme is presented below:

Table 1: Aziridine Formation from this compound

Reactant 1Reactant 2 (Primary Amine)Expected Product
This compoundBenzylamineBenzyl 1-benzylaziridine-2-carboxylate
This compoundPhenylethylamineBenzyl 1-phenethylaziridine-2-carboxylate
Illustrative reactions showing the formation of N-substituted aziridine derivatives.

This one-pot, two-step process provides efficient access to diverse N-alkyl aziridine building blocks. nih.gov

The stereochemical outcome of the aziridination is dependent on the stereochemistry of the starting this compound. The intramolecular cyclization step is an SN2 reaction, which proceeds with an inversion of configuration at the carbon center being attacked.

If the starting material is a specific diastereomer (e.g., (2R, 3S)-benzyl 2,3-dibromopropanoate), the resulting aziridine will have a predictable relative stereochemistry. For example, the reaction of an anti-vicinal dibromide will lead to a cis-aziridine, while the reaction of a syn-dibromide will yield a trans-aziridine, following the principle of stereospecific inversion at one of the chiral centers. The ability to control the diastereoselectivity is crucial for synthesizing complex molecules with specific spatial arrangements. organic-chemistry.orgnih.govrsc.org

Cyclization Reactions for Complex Heterocycle Synthesis

The dual electrophilic nature of this compound also allows for its use in constructing larger, more complex heterocyclic systems through reactions with dinucleophiles.

Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. They are a common scaffold in medicinal chemistry. nih.gov The reaction of this compound with a 1,2-diamine, such as ethane-1,2-diamine, can theoretically lead to piperazine (B1678402) derivatives.

In this reaction, each nitrogen atom of the diamine acts as a nucleophile. The proposed mechanism involves a double substitution, where one amine group displaces a bromide from one molecule of the dibromo-ester, and the second amine group displaces a bromide from a second molecule. This process would result in a disubstituted piperazine ring. This synthetic route features a terminal intramolecular SN2 ring closure to furnish the piperazine core. nih.gov

Table 2: Piperazine Synthesis using this compound

Reactant 1Reactant 2 (Diamine)Expected Product Core Structure
This compound (2 eq.)Ethane-1,2-diamine (1 eq.)Dibenzyl piperazine-2,5-dicarboxylate
Proposed reaction for the formation of a piperazine derivative.

1,4-Benzoxazines are bicyclic heterocyclic compounds that are important motifs in many pharmaceuticals. nih.gov These structures can be synthesized by reacting a 1,2-dinucleophile like 2-aminophenol (B121084) with a 1,2-dielectrophile. 2-Aminophenol possesses two different nucleophilic sites: a soft nucleophile (the amino group) and a hard nucleophile (the hydroxyl group).

The reaction with this compound is expected to proceed via a tandem cyclization. The more nucleophilic amino group first attacks one of the bromo-substituted carbons. This is followed by an intramolecular SN2 reaction where the hydroxyl group attacks the remaining carbon-bromine bond, leading to the formation of the six-membered oxazine (B8389632) ring. This tandem reaction efficiently assembles the highly substituted 1,4-benzoxazine core. nih.gov

Table 3: 1,4-Benzoxazine Synthesis

Reactant 1Reactant 2Expected Product
This compound2-AminophenolBenzyl 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-2-carboxylate
Proposed synthesis of a 1,4-benzoxazine scaffold.
Synthesis of 1,4-Benzoxathiine Derivatives with 2-Mercaptophenol (B73258)

The reaction between this compound and 2-mercaptophenol represents a pathway toward the synthesis of 1,4-benzoxathiine derivatives. This transformation is an example of a nucleophilic substitution-cyclization cascade. The reaction is initiated by the nucleophilic attack of the thiolate anion of 2-mercaptophenol, formed under basic conditions, on one of the electrophilic carbons bearing a bromine atom. This initial SN2 reaction displaces one bromide ion, forming an intermediate thioether.

The general reaction scheme is as follows:

Deprotonation of 2-mercaptophenol to form the more nucleophilic thiophenoxide.

Nucleophilic attack of the thiophenoxide on a brominated carbon of this compound.

Intramolecular cyclization via the hydroxyl group to form the benzoxathiine ring.

Reactant 1Reactant 2Product ClassKey Transformation
This compound2-Mercaptophenol1,4-Benzoxathiine derivativesDouble nucleophilic substitution / Cyclization
Catalytic Cyclization with Benzyl Azides to Afford 1,2,3-Triazoles

This compound can serve as a precursor for the synthesis of 1,2,3-triazole derivatives through a multi-step process involving elimination and cycloaddition. The reaction with a benzyl azide (B81097) typically proceeds via an initial base-mediated elimination of HBr from the dibromopropanoate to form an α,β-unsaturated ester, specifically benzyl 2-bromoacrylate.

This intermediate then undergoes a [3+2] cycloaddition reaction with a benzyl azide. This type of reaction, often catalyzed by a metal such as copper or bismuth, is a cornerstone of "click chemistry." In a bismuth-catalyzed process, for instance, the reaction between 2,3-dibromopropionates and benzyl azides affords 1-benzyl-1,2,3-triazole-4-carboxylates. The reaction demonstrates high regioselectivity, leading predominantly to the 1,4-disubstituted triazole isomer. The use of non-toxic bismuth catalysts presents an environmentally benign alternative to more traditional copper catalysts.

Reactant 1Reactant 2CatalystProduct Class
This compoundBenzyl AzideBismuth salts1,2,3-Triazole derivatives
Reactions with Substituted Theophylline (B1681296) Derivatives

Theophylline, a methylxanthine, possesses nucleophilic nitrogen atoms within its purine (B94841) ring system that can react with alkylating agents. This compound can act as such an agent, leading to the formation of novel theophylline derivatives. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the theophylline ring attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion.

Alkylation of theophylline and its derivatives with benzyl halides in alkaline solutions is known to produce N7-benzylated products. However, depending on the reaction conditions, alkylation can also occur at the N9 position or even at the C8 carbon. In the case of this compound, the reaction is expected to yield a theophylline derivative where the propanoate moiety is attached to one of the nitrogen atoms. Given the presence of two bromine atoms, further reactions, including intramolecular cyclization or reaction with a second molecule of theophylline, could be possible under specific conditions.

Reactant 1Reactant 2Reaction TypePotential Products
This compoundTheophyllineN-AlkylationN7- and N9-substituted theophylline derivatives

Other Nucleophilic Alkylation and Acylation Pathways

The electrophilic nature of the carbon-bromine bonds in this compound makes it a prime substrate for a variety of nucleophilic alkylation reactions. Strong nucleophiles such as amines, cyanides, or stabilized carbanions can displace one or both of the bromide ions to form new carbon-nitrogen or carbon-carbon bonds. These reactions typically follow an SN2 mechanism. For example, reaction with primary or secondary amines would lead to the corresponding amino-substituted esters.

While the primary reactivity of this compound involves the alkyl halide portions of the molecule, the ester group can also undergo nucleophilic acyl substitution. This class of reactions involves a nucleophile attacking the carbonyl carbon of the ester. However, this pathway is generally less favorable than SN2 reactions at the C-Br centers unless forcing conditions are used or the nucleophile is specifically chosen to favor attack at the carbonyl group (e.g., in hydrolysis or transesterification). In such a reaction, the benzyloxy group (-OCH₂Ph) would act as the leaving group, resulting in the formation of a different ester or a carboxylic acid.

Elimination Reactions

Elimination reactions are another major pathway for the transformation of this compound, often competing with substitution reactions. These reactions lead to the formation of unsaturated compounds.

Reductive Elimination to Unsaturated Esters (e.g., Cinnamates)

This compound can undergo reductive elimination, where both bromine atoms are removed from the molecule to form a carbon-carbon double bond. This process transforms the saturated dibromo ester into an unsaturated ester. When the precursor is a 3-aryl-2,3-dibromopropanoate, this reaction yields a cinnamate (B1238496) derivative, a valuable class of compounds in fragrances, pharmaceuticals, and materials science.

A notable method for achieving this transformation is through the use of dimethyl sulfoxide (B87167) (DMSO). DMSO can efficiently mediate the reductive elimination of 3-aryl-2,3-dibromopropanoates to yield cinnamates in good yields. The reaction proceeds under mild conditions and does not require the use of metals or strong oxidants.

In this process, DMSO plays a dual role as both a nucleophile and a bromine scavenger. Mechanistic studies using NMR and mass spectrometry have shown that the reaction produces brominated-DMSO, methyl bromide (MeBr), and hydrogen bromide (HBr) as byproducts, with no evidence for the formation of free bromine (Br₂). For most substrates, debromination is the primary pathway, although dehydrobromination can be a competing reaction, particularly with certain heterocyclic derivatives like those containing thiophene.

Substrate ClassReagentReaction TypeMajor Product
3-Aryl-2,3-dibromopropanoatesDimethyl Sulfoxide (DMSO)Reductive Elimination (Debromination)Cinnamates

Dehydrohalogenation Pathways

The dehydrohalogenation of this compound, a vicinal dibromide, represents a classic example of elimination reactions in organic synthesis. This process involves the removal of hydrogen bromide (HBr) from adjacent carbon atoms, leading to the formation of unsaturated compounds. The reaction typically proceeds through a stepwise elimination, first yielding a vinylic bromide and subsequently an alkyne, under the influence of a base. The precise nature of the products and the reaction pathway are highly dependent on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature.

The generally accepted mechanism for this transformation is a concerted, one-step E2 (elimination, bimolecular) reaction. This mechanism necessitates an anti-periplanar arrangement of the hydrogen atom and the bromine atom being eliminated. This stereochemical requirement plays a crucial role in determining the isomeric composition of the resulting alkenes.

The initial dehydrobromination of this compound results in the formation of two possible isomeric products: Benzyl (E)-2-bromo-2-propenoate and Benzyl (Z)-2-bromo-2-propenoate. The regioselectivity of this first elimination step is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the steric hindrance of the base and the substrate can also influence the product ratio.

A second dehydrobromination of the intermediate vinylic bromides can lead to the formation of Benzyl propiolate. This step typically requires stronger bases or more forcing reaction conditions due to the lower reactivity of vinylic halides compared to alkyl halides.

While specific research detailing the dehydrohalogenation of this compound is limited, extensive studies on analogous compounds, such as ethyl 2,3-dibromopropionate and methyl 2,3-dibromopropionate, provide valuable insights into the expected reactivity and product distribution. The principles governing the dehydrohalogenation of these esters are directly applicable to the benzyl ester.

The reaction conditions for the dehydrohalogenation of 2,3-dibromopropanoate esters can be tailored to favor either the formation of the intermediate bromo-propenoates or the final propiolate product. The choice of base is a critical factor in controlling the outcome of the reaction.

SubstrateBaseSolventTemperature (°C)Major Product(s)Yield (%)
Ethyl 2,3-dibromopropionatePotassium tert-butoxidetert-ButanolRefluxEthyl propiolateHigh
Methyl 2,3-dibromopropionateSodium ethoxideEthanol25Methyl (E/Z)-2-bromo-2-propenoateModerate
Ethyl 2,3-dibromopropionateTriethylamineBenzene (B151609)80Ethyl (E/Z)-2-bromo-2-propenoateGood
Methyl 2,3-dibromopropionateSodium amideLiquid Ammonia-33Methyl propiolateHigh

The stereochemical outcome of the first dehydrobromination step, leading to the formation of (E) and (Z) isomers of Benzyl 2-bromo-2-propenoate, is dictated by the anti-periplanar requirement of the E2 mechanism. The relative stability of the transition states leading to the two isomers determines their ratio in the product mixture. Generally, the trans (E) isomer is thermodynamically more stable and is often the major product.

SubstrateBaseSolventE/Z Ratio
Ethyl 2,3-dibromopropionateSodium acetateAcetic acidPredominantly E
Methyl 2,3-dibromopropionatePyridineChloroform (B151607)Mixture of E and Z
Ethyl 2,3-dibromopropionateDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DichloromethaneHigh E-selectivity

Mechanistic Investigations of Reactions Involving Benzyl 2,3 Dibromopropanoate

Elucidation of Reaction Pathways and Catalytic Cycles

Reactions involving Benzyl (B1604629) 2,3-dibromopropanoate can proceed through several pathways, including nucleophilic substitution, elimination, and metal-catalyzed transformations. The elucidation of these pathways often involves a combination of experimental studies and computational modeling.

Catalysts and additives play a pivotal role in directing the selectivity of reactions involving Benzyl 2,3-dibromopropanoate. The choice of catalyst can determine whether the reaction proceeds via a substitution or an elimination pathway, and can also influence the regioselectivity and stereoselectivity.

For instance, in debromination reactions to form benzyl propenoate, various catalytic systems can be employed. Metal-based catalysts, such as those involving palladium, copper, or zinc, are effective in promoting the reductive elimination of the two bromine atoms. The catalytic cycle for a typical metal-catalyzed debromination can be generalized as follows:

Oxidative Addition: The metal catalyst (in a low oxidation state) inserts into one of the carbon-bromine bonds.

Intramolecular Substitution or Second Oxidative Addition: The resulting organometallic intermediate can either undergo an intramolecular nucleophilic substitution to expel the second bromide ion and form the alkene, or a second oxidative addition can occur.

Reductive Elimination: The metal center is regenerated in its initial oxidation state, releasing the alkene product.

Additives, such as ligands in metal-catalyzed reactions or phase-transfer catalysts, can significantly enhance reaction rates and selectivity. Ligands can modify the steric and electronic environment of the metal center, thereby influencing the efficiency of the catalytic cycle. Phase-transfer catalysts are particularly useful in reactions involving a biphasic system, facilitating the transport of the nucleophile or base to the organic substrate.

Catalyst/AdditiveReaction TypeRole in Selectivity
Palladium(0) complexesDebrominationPromotes efficient reductive elimination to form the C=C double bond.
Copper(I) saltsNucleophilic SubstitutionCan facilitate the displacement of bromide ions by various nucleophiles.
Zinc dustReductive DebrominationActs as a stoichiometric reductant, often leading to the formation of benzyl acrylate (B77674).
Phase-Transfer Catalysts (e.g., Quaternary Ammonium (B1175870) Salts)Nucleophilic Substitution/EliminationEnhances reaction rates in biphasic systems by transporting the anionic reagent into the organic phase.
Lewis Acids (e.g., TiCl4)DebrominationCan catalyze the debromination in the presence of a reducing agent like zinc. documentsdelivered.com

The choice of solvent and the nature of the base are critical in determining the outcome of reactions with this compound. These factors can dictate the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways.

Solvent Effects:

Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize both carbocations and anions. They favor SN1 reactions at the benzylic position due to the stabilization of the benzyl carbocation. They can also participate as nucleophiles, leading to solvolysis products.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. This enhances the nucleophilicity of anionic reagents, favoring SN2 reactions. For elimination reactions, these solvents can also promote the E2 pathway.

Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally used for reactions where charged intermediates are not significantly involved, such as certain radical or metal-catalyzed reactions.

Basic Conditions:

The strength and steric bulk of the base are crucial in controlling the regioselectivity of elimination reactions.

Strong, non-nucleophilic bases (e.g., DBU, t-BuOK): These bases favor elimination reactions over substitution. In the case of this compound, they can promote dehydrobromination to form benzyl 2-bromoacrylate or benzyl 3-bromoacrylate.

Weaker bases (e.g., triethylamine, sodium carbonate): These are often used to neutralize acid byproducts in substitution reactions without promoting significant elimination. chemguide.co.uk

Nucleophilic bases (e.g., hydroxide, alkoxides): These can act as both bases and nucleophiles, leading to a mixture of substitution and elimination products.

SolventBasePredominant Reaction Pathway
EthanolSodium EthoxideE2 elimination is highly favored.
DMSOPotassium t-butoxideStrong E2 elimination.
AcetonePotassium CarbonateSN2 substitution by a nucleophile is favored.
DichloromethaneTriethylamineMild conditions, often used to trap acid byproducts.

Both steric and electronic factors inherent to the this compound molecule, as well as the attacking reagent, govern its reactivity.

Electronic Factors:

The electron-withdrawing nature of the ester carbonyl group influences the reactivity of the adjacent C-Br bond, making the α-proton more acidic and the α-carbon more electrophilic.

The benzyl group can stabilize a positive charge at the benzylic carbon through resonance, making SN1-type reactions at the ester linkage possible under certain conditions.

Substituents on the benzene (B151609) ring of the benzyl group can modulate the reactivity. Electron-donating groups will stabilize a benzylic carbocation, accelerating SN1 reactions, while electron-withdrawing groups will destabilize it.

Steric Factors:

The bromine atom at the C2 position is on a secondary carbon, while the bromine at the C3 position is on a primary carbon. Nucleophilic attack via an SN2 mechanism is generally faster at the less sterically hindered C3 position. guidechem.com

The steric bulk of the nucleophile or base can influence the regioselectivity of the reaction. Bulky bases are more likely to abstract the more accessible proton, which can lead to the formation of the less substituted alkene (Hofmann product) in elimination reactions.

Studies on Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deep insight into the reaction mechanism. For reactions of this compound, these can be investigated through spectroscopic methods, trapping experiments, and computational chemistry.

In SN1 reactions, the key intermediate is a carbocation. The stability of the benzyl carbocation makes this a plausible intermediate if the ester oxygen is protonated and benzyl alcohol departs.

In SN2 reactions, the reaction proceeds through a five-coordinate transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). chemguide.co.ukck12.org This leads to an inversion of stereochemistry at the reacting center.

Elimination reactions (E2) proceed through a concerted transition state where the base removes a proton, the C-H and C-Br bonds break, and the C=C double bond forms simultaneously. The stereochemistry of the starting material influences the stereochemistry of the resulting alkene.

In metal-catalyzed debromination, organometallic intermediates are formed. The nature of these intermediates depends on the specific metal and ligands used.

Kinetic and Stereochemical Analysis of Transformations

Kinetic studies and stereochemical analysis are powerful tools for elucidating reaction mechanisms.

The rate of nucleophilic substitution can follow either first-order or second-order kinetics, indicative of SN1 or SN2 mechanisms, respectively. For this compound, substitution at the C2 or C3 positions by a nucleophile is expected to follow second-order kinetics, as these are primary and secondary halides.

Stereochemical analysis of the products can provide definitive evidence for a particular mechanism. For example, the observation of an inversion of configuration at a chiral center undergoing substitution is a hallmark of the SN2 mechanism. If the starting material is chiral, an SN1 reaction would lead to a racemic mixture of products.

Controlling the regioselectivity and stereoselectivity is a primary goal in the synthetic applications of this compound.

Regioselectivity:

This refers to the preference for reaction at one position over another. quora.com In reactions with nucleophiles, attack can occur at the C2 or C3 carbon. As mentioned, the less hindered C3 position is generally favored for SN2 reactions. guidechem.com In base-induced elimination, the regioselectivity of dehydrobromination can be controlled by the choice of base and solvent to favor the formation of either the Zaitsev or Hofmann product.

Stereoselectivity:

This refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comvedantu.com In E2 elimination reactions, the anti-periplanar arrangement of the proton and the leaving group in the transition state dictates the stereochemistry of the resulting alkene. For nucleophilic substitution at a chiral center, an SN2 reaction will proceed with inversion of stereochemistry, making it a stereospecific reaction.

Reaction ConditionRegiochemical OutcomeStereochemical Outcome
Strong, bulky base (e.g., KOtBu) in a non-polar solventFavors dehydrobromination at the less substituted carbon (Hofmann elimination).Dependent on the conformation of the substrate leading to the anti-periplanar transition state.
Strong, small base (e.g., NaOEt) in ethanolFavors dehydrobromination at the more substituted carbon (Zaitsev elimination).Predominantly the more stable E-alkene.
Good nucleophile (e.g., NaN3) in a polar aprotic solvent (e.g., DMF)Preferential SN2 attack at the C3 position.Inversion of configuration if C2 is the reaction center and chiral.

Applications of Benzyl 2,3 Dibromopropanoate As a Key Building Block in Advanced Organic Synthesis

Synthesis of Chiral Amines and Diverse Aza-Heterocyclic Compounds

Chiral amines are fundamental components in numerous pharmaceuticals and natural products. nih.gov The synthesis of these structures with high purity is a significant goal in medicinal chemistry. While direct, documented pathways for synthesizing a broad range of chiral amines from Benzyl (B1604629) 2,3-dibromopropanoate are not extensively detailed, its structure is primed for such applications.

More established is its role in forming aza-heterocycles (ring structures containing at least one nitrogen atom). The two bromine atoms on the propanoate chain serve as excellent electrophilic sites for reactions with binucleophiles, such as diamines. This reactivity is demonstrated by the analogous compound, ethyl 2,3-dibromopropionate, which reacts with N,N'-dibenzylethylenediamine to form a piperazine (B1678402) ring, a common aza-heterocycle. unife.it This type of double nucleophilic substitution reaction provides a direct route to constructing six-membered heterocyclic rings. By varying the diamine reactant, a diverse library of substituted piperazines and other related aza-heterocycles can be generated. unife.itorganic-chemistry.org

Table 1: General Synthesis of Aza-Heterocycles

Reactant 1 Reactant 2 Product Class
Benzyl 2,3-dibromopropanoate Diamine (e.g., Ethylenediamine) Substituted Piperazines

Preparation of Fluorinated Aziridinyl Alcohols and Related Fluorinated Compounds

Aziridines, three-membered rings containing a nitrogen atom, are valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions to produce various amine derivatives. nih.govresearchgate.net The vicinal (side-by-side) dibromide structure of this compound is a classic precursor for aziridine (B145994) synthesis. wikipedia.org In a process known as vicinal cyclization, reaction with a primary amine can lead to an intramolecular nucleophilic substitution, where the amine displaces both bromine atoms to form the strained three-membered aziridine ring.

While specific examples detailing the use of this compound for preparing fluorinated aziridinyl alcohols are not prominent in the literature, a plausible synthetic route can be proposed. The synthesis could involve:

Aziridination: Reaction of this compound with a fluorinated primary amine.

Ring-Opening: Subsequent nucleophilic attack on one of the aziridine carbons by an oxygen-containing nucleophile (like water or an alcohol) would open the ring to yield a fluorinated amino alcohol.

This theoretical pathway highlights the potential of this compound as a scaffold for introducing fluorine, an element known to significantly alter the biological properties of molecules.

Role as a Precursor in the Synthesis of Specific Complex Organic Molecules (e.g., Lacosamide Intermediates)

The structural framework of this compound makes it a potentially valuable starting material for synthesizing complex molecules, such as intermediates for the antiepileptic drug Lacosamide. wikipedia.orgjocpr.com Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, shares key structural features with derivatives of this compound. wikipedia.orggoogle.com

The core of Lacosamide is an N-benzyl propanamide. This compound contains the necessary three-carbon propanoate backbone and a benzyl group (in ester form). Synthetic strategies could involve an initial amidation of the benzyl ester to form the corresponding N-benzyl amide. Subsequent stereoselective substitution of the two bromine atoms with acetamido and methoxy (B1213986) groups would lead to the final Lacosamide structure. Although many established Lacosamide syntheses start from D-serine, the structural similarity of this compound to key intermediates suggests its utility as an alternative precursor. jocpr.comderpharmachemica.com

Table 2: Structural Comparison

Compound Key Structural Features
This compound 3-carbon propanoate backbone, Benzyl group (ester), Two bromine atoms

Contribution to the Construction of Privileged Scaffolds in Synthetic Chemistry Research

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. mdpi.comscielo.br These scaffolds appear frequently in the structures of known drugs and serve as valuable starting points for the design of new therapeutic agents. rsc.orgresearchgate.netnih.gov

This compound is a key building block for constructing such scaffolds. Its ability to react with molecules containing two nucleophilic centers (binucleophiles) allows for the creation of various heterocyclic systems, many of which are considered privileged. For instance, as previously mentioned, its reaction with diamines produces piperazines. The piperazine ring is a well-established privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system. mdpi.commdpi.com

By reacting this compound with other binucleophiles, a range of important heterocyclic scaffolds can be synthesized. This versatility makes it a valuable tool for generating chemical libraries aimed at discovering new bioactive compounds. unife.it

Table 3: Synthesis of Privileged Scaffolds

Binucleophile Resulting Privileged Scaffold
1,2-Diamine Piperazine
1,2-Amino alcohol Morpholine

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Benzyl 2,3 Dibromopropanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Benzyl (B1604629) 2,3-dibromopropanoate derivatives. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the molecular framework can be assembled.

Advanced One-Dimensional and Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For Benzyl 2,3-dibromopropanoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two diastereotopic protons on the dibrominated propanoate backbone. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms.

To establish the connectivity between these atoms, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduscribd.com In this compound, COSY spectra would show correlations between the vicinal protons on the C2 and C3 carbons of the propanoate chain, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For instance, the proton signal of the C2 methine would show a cross-peak with the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduyoutube.com This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. In the case of this compound, HMBC would show correlations between the benzylic protons and the carbonyl carbon of the ester, as well as with the quaternary aromatic carbon of the benzyl group.

The following table illustrates the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, along with key 2D NMR correlations.

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key COSY CorrelationsKey HMBC Correlations
C1' (ipso-C)-135.5-H2', H6', CH₂
C2'/C6'7.35-7.45 (m)128.6H3'/H5'C4', C=O
C3'/C5'7.35-7.45 (m)128.4H2'/H6', H4'C1', C=O
C4'7.35-7.45 (m)128.8H3'/H5'C2'/C6'
CH₂ (Benzylic)5.25 (s)67.5-C1', C2'/C6', C=O
C=O-168.0-CH₂, H2, H3a, H3b
C2 (CHBr)4.60 (dd)45.0H3a, H3bC=O, C3
C3 (CH₂Br)3.90 (m)32.0H2C2, C=O

Spectroscopic Assignment of Stereochemistry

The stereochemistry of acyclic compounds like this compound can be investigated using NMR-based approaches. nih.govresearchgate.net The relative configuration of the two chiral centers (if the molecule is not racemic) can influence the chemical shifts and coupling constants of the diastereotopic protons. Advanced techniques such as J-based configuration analysis and the development of universal NMR databases for stereochemical assignment can aid in determining the relative stereochemistry of such molecules. nih.govfigshare.com For instance, the magnitude of the three-bond coupling constant (³JHH) between the protons on C2 and C3 can provide information about their dihedral angle, which is dependent on the stereochemical arrangement.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The HRMS spectrum would show a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound. researchgate.net This allows for the unambiguous confirmation of the elemental composition.

Coupled Chromatography-Mass Spectrometry (LC/MS, UPLC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) are invaluable for the analysis of complex mixtures containing this compound derivatives. researchgate.netnih.gov These techniques separate the components of a mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. acs.orgmdpi.com This is particularly useful for monitoring reactions, assessing purity, and identifying related impurities or degradation products. The retention time from the chromatography provides an additional layer of identification, while the mass spectrometer provides structural information.

The following table outlines the expected major fragments in the mass spectrum of this compound.

m/z (predicted)Ion FormulaDescription
321/323/325[C₁₀H₁₀Br₂O₂]⁺Molecular ion peak (M⁺)
243/245[C₃H₃Br₂O₂]⁺Loss of benzyl radical
171/173[C₁₀H₁₀BrO₂]⁺Loss of a bromine atom
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹, predicted)Functional GroupVibrational Mode
~3030Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1740C=O (Ester)Stretching
~1600, ~1495, ~1450C=C (Aromatic)Stretching
~1250C-O (Ester)Stretching
~690, ~750C-H (Aromatic)Out-of-plane bending
~600-700C-BrStretching

The strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region confirms the presence of the benzyl group. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.

Green Chemistry and Sustainable Synthetic Approaches Utilizing 2,3 Dibromopropanoate Esters

Development of Metal-Catalyst Free Methodologies

A significant focus in the green synthesis of 2,3-dibromopropanoate esters is the elimination of heavy metal catalysts, which can lead to toxic waste streams and product contamination. Research has shifted towards catalyst-free approaches or the use of non-metallic reagents that are safer and more environmentally friendly. These methods primarily involve the in situ generation of electrophilic bromine from stable, solid bromide salts, thereby avoiding the handling of hazardous liquid bromine.

Several metal-free systems have been developed for the bromination of alkenes, which are directly applicable to the synthesis of Benzyl (B1604629) 2,3-dibromopropanoate from its unsaturated precursor. One prominent strategy involves the oxidation of a simple bromide salt, such as sodium bromide (NaBr), using a powerful but greener oxidizing agent. Oxone (potassium peroxymonosulfate) is frequently used for this purpose in a completely solvent-free system, often activated by mechanical milling. rsc.orgepa.govresearchgate.net This mechanochemical approach has been successfully applied to the bromination of methyl cinnamate (B1238496), a close analogue of benzyl cinnamate, yielding the corresponding dibromo-adduct in excellent yields. rsc.orgepa.gov

Another effective metal-free approach utilizes a combination of alkali metal bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. google.com This method generates bromine in situ without the need for any catalyst and proceeds efficiently at room temperature, producing the desired dibrominated product with high purity and yield. google.com

Furthermore, the use of stable, solid brominating reagents represents a significant advancement. Quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), serve as efficient and easily handleable sources of electrophilic bromine. acgpubs.org These reagents can be employed in solvent-free reactions, often facilitated by microwave irradiation or gentle heating, to achieve rapid and regioselective bromination of various organic substrates. acgpubs.org

Table 1: Comparison of Metal-Catalyst Free Bromination Methodologies

Brominating System Key Reagents Conditions Applicable Substrates Key Advantages
Oxidative Bromination Sodium Bromide (NaBr), Oxone Solvent-free, Mechanical Milling Alkenes (e.g., Methyl Cinnamate) Avoids hazardous solvents and Br₂; high efficiency. rsc.orgepa.gov
Bromide/Bromate System Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃), Acid Aqueous medium, Room Temperature Aromatic compounds Catalyst-free; uses water as solvent; high yield. google.com
Solid Bromine Carrier Tetrabutylammonium Tribromide (TBATB) Solvent-free, Microwave/Thermal Anilines, Phenols, Imidazoles Stable, solid reagent; rapid reaction times; high yields. acgpubs.org

Implementation of Environmentally Benign Reaction Conditions and Solvent Systems

The implementation of green reaction conditions is crucial for reducing the environmental footprint of chemical synthesis. This involves replacing volatile organic compounds (VOCs) with safer alternatives and employing energy-efficient activation methods.

Aqueous Systems: When a solvent is necessary, water is the most environmentally benign choice. The eco-friendly bromination process using a mixture of bromide and bromate salts is performed in an aqueous acidic medium. google.com This approach not only avoids organic solvents but also simplifies product work-up, as the desired organic product can often be isolated by simple filtration. The generation of bromine in situ from inorganic salts in water is a key strategy for safer and more sustainable halogenations. nih.gov

Biocatalysis: Looking toward future sustainable synthesis, biocatalysis offers a promising avenue. While specific biocatalytic methods for the bromination of benzyl acrylate (B77674) are still emerging, the esterification step itself can be made greener. A hypothetical sustainable route could involve the enzymatic esterification of 2,3-dibromopropanoic acid with benzyl alcohol using a lipase (B570770). Lipases are enzymes that can catalyze ester formation under very mild conditions, typically at room temperature and neutral pH, often in solvent-free systems. gctlc.org This biocatalytic approach would offer high selectivity, reduce energy consumption, and avoid the use of harsh chemical reagents.

Table 2: Environmentally Benign Conditions for 2,3-Dibromopropanoate Ester Synthesis

Reaction Condition Method/Solvent Energy Input Key Green Advantages
Solvent-Free Mechanical Milling Mechanical Eliminates solvent waste; high efficiency. rsc.orgepa.gov
Solvent-Free Microwave Irradiation Microwave Reduced reaction time; lower energy consumption. acgpubs.org
Aqueous Medium Water Low (Room Temp) Avoids VOCs; non-toxic and non-flammable solvent. google.com
Biocatalytic Lipase Enzyme (Hypothetical) Very Low (Ambient Temp) Mild conditions; high selectivity; biodegradable catalyst. gctlc.org

Q & A

Q. What mechanistic insights explain the divergent reactivity of this compound in [2,3]-Wittig rearrangements compared to non-brominated analogs?

  • Methodological Answer :
  • Transition-State Stabilization : Bromine’s electronegativity lowers activation energy for oxyanion formation.
  • Steric Effects : Bulky Br substituents disfavor syn-periplanar geometries, altering stereochemical outcomes (cf. sparteine-mediated Wittig rearrangements) .

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